molecular formula C3H5O6P B1221233 Phosphonopyruvate CAS No. 5824-58-8

Phosphonopyruvate

Cat. No. B1221233
CAS RN: 5824-58-8
M. Wt: 168.04 g/mol
InChI Key: CHDDAVCOAOFSLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphonopyruvate involves the preparation from triethyl phosphonopyruvate with a yield of 56%. The process determines pKa values and monitors the stability of phosphonopyruvate under different conditions, revealing its hydrolysis to pyruvate and inorganic phosphate as the only detected products. This synthesis pathway involves a largely dissociative transition state with monomeric metaphosphate character, suggesting a specific mechanism for its formation and hydrolysis (Freeman, Irwin, & Schwalbe, 1991).

Molecular Structure Analysis

Phosphonopyruvate's molecular structure has been elucidated through various spectroscopic and enzymatic studies. Its structure is closely related to its synthesis and hydrolysis behavior, showing a specific orientation of groups that influence its reactivity. The molecular mass and structural characteristics of enzymes like phosphonopyruvate hydrolase provide insight into the compound's biochemical relevance and its role in carbon-phosphorus bond cleavage (Kulakova, Wisdom, Kulakov, & Quinn, 2003).

Chemical Reactions and Properties

Phosphonopyruvate undergoes specific chemical reactions, such as hydrolysis and interactions with enzymes, demonstrating its unique chemical properties. These reactions are crucial for understanding the compound's role in biological systems and its potential applications. The stability and reaction kinetics are influenced by its molecular structure, contributing to the understanding of its chemical behavior (Feistauer & Neidlein, 1995).

Scientific Research Applications

Enzymatic Functions and Characteristics

Phosphonopyruvate hydrolase, a unique enzyme involved in carbon-phosphorus bond cleavage, was extensively studied in Variovorax sp. Pal2. This enzyme is crucial in global phosphorus cycling and is induced by phosphonoalanine or phosphonopyruvate. It operates independently of the phosphate status of the cell, exhibiting Co2+-dependency and a pH optimum of 6.7–7.0 (Kulakova et al., 2003).

Biosynthesis and Metabolic Pathways

Phosphonopyruvate is a key intermediate in the formation of compounds with carbon-phosphorus bonds. The enzyme phosphoenolpyruvate mutase plays a central role in this biosynthesis, catalyzing the conversion of phosphoenolpyruvate to phosphonopyruvate. This reaction marks the beginning of many phosphonate biosynthesis pathways (Seidel et al., 1988).

Structural Insights

The crystal structure of phosphonopyruvate hydrolase from Variovorax sp. Pal2 provides insights into its catalysis mechanism. The enzyme's structure resembles that of the phosphoenolpyruvate mutase/isocitrate lyase superfamily, with a unique (alpha/beta)8 barrel fold and an active site anchored by Mg2+ (Chen et al., 2006).

Genetic Regulation

The expression of phosphonopyruvate hydrolase (PalA) in Variovorax sp. Pal2 is regulated by a cluster of genes associated with phosphonoalanine degradation. These genes are transcribed as a single mRNA unit in the presence of phosphonoalanine or phosphonopyruvate, indicating a sophisticated regulatory mechanism for enzyme expression (Kulakova et al., 2009).

Chemical Reactions and Stability

Studies on the synthesis and hydrolysis of phosphonopyruvate reveal its stability and reaction kinetics in various conditions. These insights are crucial for understanding its role in biochemical processes and potential applications in synthetic chemistry (Freeman et al., 1991).

Ecological and Biogeochemical Significance

Phosphonopyruvate plays a significant role in environmental chemistry, particularly in the biogeochemical cycling of phosphorus. It is a component of the dissolved organic phosphorus reservoir in the oceans, with implications for marine productivity and nutrient dynamics (Villarreal-Chiu et al., 2011).

Future Directions

: McGrath, J. W., Chin, J. P., & Quinn, J. P. (2013). Organophosphonates revealed: new insights into the microbial metabolism of ancient molecules. Nature Reviews Microbiology, 11, 412–419. Read more

properties

IUPAC Name

2-oxo-3-phosphonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDDAVCOAOFSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331445
Record name PHOSPHONOPYRUVATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonopyruvate

CAS RN

5824-58-8
Record name PHOSPHONOPYRUVATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phosphonopyruvic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
843
Citations
T HIDAKA, M MORI, S IMAI, O HARA… - The Journal of …, 1989 - jstage.jst.go.jp
During purification of PEP phosphomutase, wesurprisingly found that the enzymeshowed very strong ability to catalyze the reverse reaction and that the equilibrium between PEPand …
Number of citations: 72 www.jstage.jst.go.jp
G Zhang, J Dai, Z Lu, D Dunaway-Mariano - Journal of Biological Chemistry, 2003 - ASBMB
… phosphonopyruvate concentration. The 1 ml of reaction solution contained varying concentrations of phosphonopyruvate (… wherein [S] is the phosphonopyruvate concentration. The k cat …
Number of citations: 55 www.jbc.org
S Freeman, WJ Irwin, CH Schwalbe - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… Although we cannot detect the formation of PEP from phosphonopyruvate, our attempts have led us to characterise the hydrolysis of phosphonopyruvate in detail. The CP bond of …
Number of citations: 27 pubs.rsc.org
JS Ramos‐Figueroa, DRJ Palmer… - ChemBioChem, 2022 - Wiley Online Library
… enzyme phosphoenolpyruvate mutase (Ppm), EC 5.4.2.9, which catalyzes OP bond cleavage in phosphoenolpyruvate (PEP) and forms a high energy CP bond in phosphonopyruvate (…
O Herzberg, CCH Chen, S Liu, A Tempczyk… - Biochemistry, 2002 - ACS Publications
Crystals of pyruvate phosphate dikinase in complex with a substrate analogue inhibitor, phosphonopyruvate (K i = 3 μM), have been obtained in the presence of Mg 2+ . The structure …
Number of citations: 45 pubs.acs.org
J Kim, D Dunaway-Mariano - Biochemistry, 1996 - ACS Publications
Phosphoenolpyruvate phosphomutase (PEP mutase) from Tetrahymena pyriformis catalyzes the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (P-pyr). A …
Number of citations: 32 pubs.acs.org
H NAKASHITA, K Watanabe, O HARA… - The Journal of …, 1997 - jstage.jst.go.jp
catalyzing the formation of phosphonopyruvate (PnPy) from phosphoenolpyruvate (PEP)(Fig. 1) has been puri-fied and identified from several organisms6'17~ 19). This enzymehad …
Number of citations: 53 www.jstage.jst.go.jp
SC Peck, WA van der Donk - Current opinion in chemical biology, 2013 - Elsevier
… conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) by PEP mutase (… A second, more common strategy involves decarboxylation of PnPy by phosphonopyruvate …
Number of citations: 63 www.sciencedirect.com
L Bown, R Hirota, MN Goettge, J Cui… - Journal of …, 2023 - Am Soc Microbiol
… Although the decarboxylation-driven condensation of pyruvate and phosphonopyruvate (PnPy) was originally proposed to serve this purpose (10), recent data suggest that the …
Number of citations: 4 journals.asm.org
E Bowman, M McQueney, RJ Barry… - Journal of the …, 1988 - ACS Publications
Organophosphates are most commonly found in nature as oxygen esters, diesters, and anhydrides of phosphoric acid. Phosphonates, which contain a PC linkage, by comparison are …
Number of citations: 112 pubs.acs.org

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